3-Bromo-6-chlorochromone
Overview
Description
3-Bromo-6-chlorochromone is an organic compound with the molecular formula C9H4BrClO2. It belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of bromine and chlorine atoms attached to the chromone core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chlorochromone typically involves the bromination and chlorination of chromone derivatives. One common method includes the bromination of 6-chlorochromone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chlorochromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The chromone core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed: The major products formed from these reactions include various substituted chromones, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
3-Bromo-6-chlorochromone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-6-chlorochromone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Bromo-6-chloro-7-methylchromone
- 6-Bromo-3-formylchromone
- 6-Chloro-3-formyl-7-methylchromone
- 8-Bromo-6-chlorochromone
- 3-Bromo-6,8-dichlorochromone
Comparison: Compared to these similar compounds, 3-Bromo-6-chlorochromone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both bromine and chlorine atoms at specific positions on the chromone core can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-bromo-6-chlorochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILSBPAUJJBEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393066 | |
Record name | 3-BROMO-6-CHLOROCHROMONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-38-9 | |
Record name | 3-BROMO-6-CHLOROCHROMONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-chlorochromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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